N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide
Description
N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-17(11-21-22-14)15-7-9-23(10-8-15)12-16-5-3-4-6-18(16)25-13-19(24)20-2/h3-6,11,15H,7-10,12-13H2,1-2H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTZTOUASKOYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2CCN(CC2)CC3=CC=CC=C3OCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as a halomethylphenol derivative, under basic conditions to form the intermediate compound.
Acetamide Formation: The final step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It may be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities.
Imidazole Derivatives: Known for their applications in pharmaceuticals and agrochemicals.
Pyrazole Derivatives: These compounds share the pyrazole ring and have various biological activities.
Uniqueness
N-methyl-2-[2-[[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methyl]phenoxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
